

Application Notes: **Digoxigenin** (DIG) Labeling of DNA using the Nick Translation Method

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG)-labeled nucleic acid probes offer a sensitive and safe alternative to radioactive methods for in situ hybridization (ISH), Southern blotting, and other hybridization techniques. The DIG system relies on the high-affinity binding of an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for detection. [1][2] Nick translation is a robust and widely used method for generating these DIG-labeled DNA probes.[3]

The principle of nick translation involves the concerted action of two enzymes: DNase I and DNA Polymerase I.[3] DNase I introduces random single-strand breaks, or "nicks," into a double-stranded DNA template. DNA Polymerase I then binds to these nicks and exhibits two activities: a $5' \rightarrow 3'$ exonuclease activity that removes nucleotides from the 5' side of the nick, and a $5' \rightarrow 3'$ polymerase activity that sequentially adds new nucleotides to the 3' end. This process effectively "translates" the nick along the DNA strand.[3][4] When a mixture of unlabeled dNTPs and DIG-11-dUTP is provided, the polymerase incorporates the labeled nucleotides into the newly synthesized strand, resulting in a DIG-labeled DNA probe.

Applications

DIG-labeled probes generated by nick translation are suitable for a variety of molecular biology applications, including:



- In Situ Hybridization (ISH): For the localization of specific DNA sequences within chromosomes or mRNA transcripts in cells and tissues.
- Southern Blotting: For the detection of specific DNA fragments in a complex sample.
- Northern Blotting: For the identification and quantification of specific RNA molecules.
- Colony and Plaque Hybridization: For screening bacterial colonies or phage plaques for specific DNA sequences.

Key Advantages of DIG-Nick Translation

- Sensitivity: The sensitivity of DIG-based detection is comparable to that of radioactive methods, capable of detecting picogram levels of target nucleic acids.
- Safety: Eliminates the risks and disposal issues associated with radioactive isotopes.
- Stability: DIG-labeled probes are stable for at least a year when stored properly.
- Versatility: The method can be used to label various DNA templates, including plasmids, cosmids, BACs, and purified PCR products.

Experimental Considerations

- DNA Template Quality: The purity of the starting DNA is crucial for efficient labeling. It is recommended to use purified DNA free of contaminants such as RNA, proteins, and residual salts.
- Optimal Probe Size: For in situ hybridization, the optimal probe size is typically between 200 and 500 base pairs.[5] Shorter probes may result in poor hybridization efficiency, while longer probes can lead to increased background signal. The final probe size is primarily controlled by the concentration of DNase I and the incubation time.
- DNase I Concentration: The concentration of DNase I must be carefully optimized for each DNA template, as it directly influences the number of nicks created and, consequently, the final probe size.



 Purification of Labeled Probe: After the labeling reaction, it is important to remove unincorporated DIG-dUTP and other reaction components to reduce background in subsequent hybridization experiments. This can be achieved through ethanol precipitation or column purification.

Data Presentation

Table 1: Representative Data for DIG-Nick Translation Labeling

Parameter	Typical Value/Range	Notes
Starting DNA	1 μg	The amount of starting material can be adjusted, but reaction components should be scaled accordingly.
Incubation Time	90 minutes	Longer incubation times can lead to smaller probe fragments.[5]
Incubation Temperature	15°C	This temperature helps to balance the activities of DNase I and DNA Polymerase I.
Expected Probe Size	200 - 500 bp	Ideal for in situ hybridization applications.[5]
Labeling Efficiency	Variable (often empirically determined)	Can be assessed by dot blot comparison with a labeled control. Successful labeling will result in a significant increase in signal compared to unlabeled DNA.
Expected Probe Yield	50-80% of starting DNA	Yield can be affected by the purification method. Ethanol precipitation generally results in good recovery.



Experimental Protocols Protocol 1: Digoxigenin (DIG) Labeling of DNA by Nick Translation

This protocol is designed for labeling 1 μ g of DNA in a 20 μ L reaction volume.

Materials:

- DNA template (plasmid, cosmid, BAC, or purified PCR product)
- DIG-Nick Translation Mix (containing DNA Polymerase I, DNase I, dNTPs, and DIG-11dUTP) or individual components
- 10x Nick Translation Buffer (500 mM Tris-HCl, pH 7.5; 100 mM MgCl₂; 50 mM DTT)
- Nuclease-free water
- 0.5 M EDTA, pH 8.0
- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE buffer, pH 8.0

Procedure:

- Reaction Setup: In a sterile microcentrifuge tube on ice, add the following components in the order listed:
 - Nuclease-free water to a final volume of 20 μL
 - 2 μL of 10x Nick Translation Buffer
 - 1 μg of DNA template



- 4 μL of DIG-Nick Translation Mix (or an optimized amount of individual enzymes and nucleotides)
- Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 15°C for 90 minutes.
- Stopping the Reaction: Terminate the reaction by adding 2 μL of 0.5 M EDTA, pH 8.0.
- (Optional) Monitoring Probe Size: To check the size of the labeled probe, take a small aliquot
 (e.g., 2 μL) of the reaction and run it on a 1.5% agarose gel alongside a DNA ladder. The
 labeled probe should appear as a smear in the range of 200-500 bp. If the fragments are too
 large, the incubation time can be extended. If they are too small, reduce the DNase I
 concentration or incubation time in future reactions.
- Purification of the Labeled Probe (Ethanol Precipitation): a. Add 2 μL of 3 M Sodium Acetate, pH 5.2, to the stopped reaction. b. Add 50 μL of ice-cold 100% ethanol. c. Mix well and incubate at -20°C for at least 30 minutes (or overnight for better recovery). d. Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C. e. Carefully discard the supernatant without disturbing the pellet. f. Wash the pellet with 500 μL of ice-cold 70% ethanol. g. Centrifuge at maximum speed for 5 minutes at 4°C. h. Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the labeled DNA probe in 20-50 μL of TE buffer, pH 8.0.
- Storage: Store the DIG-labeled probe at -20°C.

Protocol 2: Dot Blot for Estimating Labeling Efficiency

Materials:

- DIG-labeled probe
- Control DIG-labeled DNA (of known concentration and labeling efficiency, if available)
- Unlabeled DNA (as a negative control)
- Nylon or nitrocellulose membrane
- Alkaline buffer (0.1 M NaOH, 0.15 M NaCl)



- Neutralization buffer (0.1 M Tris-HCl, pH 7.5; 0.15 M NaCl)
- 2x SSC buffer
- Blocking solution (e.g., 1% Blocking Reagent in maleic acid buffer)
- Anti-Digoxigenin-AP conjugate
- Detection buffer (e.g., NBT/BCIP solution)

Procedure:

- Prepare Dilutions: Make serial dilutions of your DIG-labeled probe, the control DIG-labeled DNA, and the unlabeled DNA.
- Spot onto Membrane: Spot 1 μL of each dilution onto a nylon or nitrocellulose membrane.
- Crosslink: UV-crosslink the DNA to the membrane according to the manufacturer's instructions.
- Blocking: Incubate the membrane in blocking solution for 30 minutes at room temperature.
- Antibody Incubation: Incubate the membrane with anti-Digoxigenin-AP conjugate (diluted in blocking solution) for 30 minutes at room temperature.
- Washing: Wash the membrane twice for 15 minutes each with washing buffer.
- Detection: Equilibrate the membrane in detection buffer for 2-5 minutes. Incubate the membrane in the NBT/BCIP colorimetric substrate solution in the dark until spots are clearly visible.
- Analysis: Compare the signal intensity of your labeled probe dilutions to the control dilutions to estimate the labeling efficiency. The unlabeled DNA should not produce a signal.

Visualizations

Experimental Workflow for DIG-Nick Translation



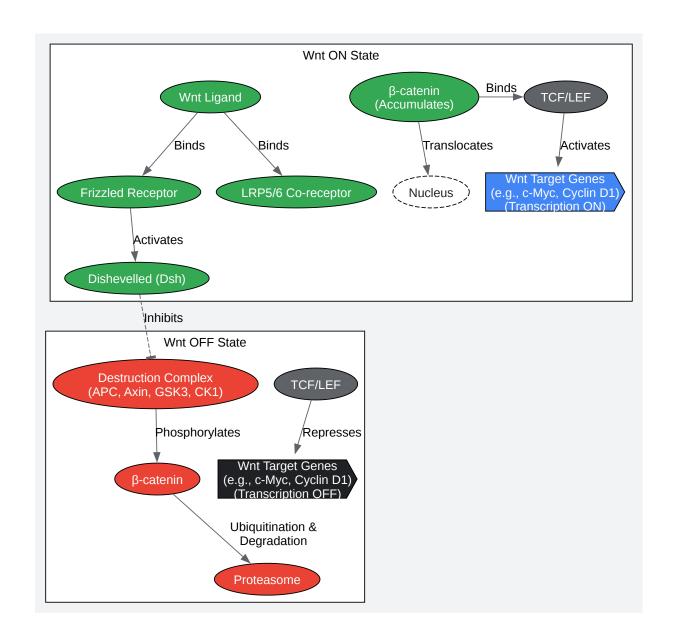


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Caption: Workflow for generating DIG-labeled DNA probes via nick translation.

Canonical Wnt Signaling Pathway





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